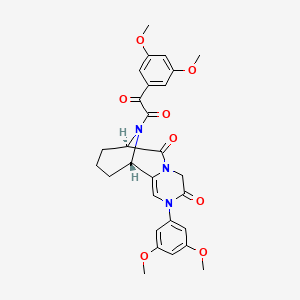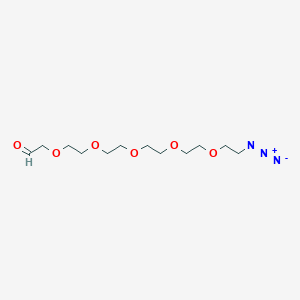
Ald-CH2-PEG5-Azide
Overview
Description
Ald-CH2-PEG5-Azide is a compound that features both an aldehyde group and an azide group. The aldehyde group is reactive towards amines, forming imines, while the azide group is known for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The compound also contains a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media .
Mechanism of Action
Target of Action
Ald-CH2-PEG5-Azide, also known as Ald-PEG5-Azide, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are molecules containing Alkyne groups, DBCO or BCN groups .
Mode of Action
This compound is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the formation of stable covalent bonds between the Azide group in this compound and Alkyne, DBCO, or BCN groups in target molecules .
Pharmacokinetics
As a non-cleavable linker used in adcs, it is expected to have pharmacokinetic properties influenced by the antibody to which it is attached .
Result of Action
The result of this compound’s action is the formation of stable covalent bonds with target molecules, facilitating the synthesis of ADCs . The ADCs, in turn, can deliver cytotoxic drugs to specific cells, thereby enhancing the selectivity and reducing the systemic toxicity of the drugs .
Action Environment
The action of this compound is influenced by the presence of copper ions and the environmental conditions suitable for click chemistry . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ald-CH2-PEG5-Azide interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction is a key part of the biochemical reactions involving this compound .
Cellular Effects
As a component of ADCs, it plays a crucial role in delivering cytotoxic drugs to target cells .
Molecular Mechanism
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of its molecular mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ald-CH2-PEG5-Azide can be synthesized through a multi-step process involving the functionalization of polyethylene glycolThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in Ald-CH2-PEG5-Azide can undergo oxidation to form a carboxylic acid.
Reduction: The imine formed from the reaction of the aldehyde group with amines can be reduced to form a secondary amine.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary amines.
Substitution: Triazoles formed from azide-alkyne cycloaddition
Scientific Research Applications
Ald-CH2-PEG5-Azide is widely used in various scientific research fields:
Chemistry: It is used in the synthesis of complex molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to link biomolecules.
Medicine: It is used in the development of antibody-drug conjugates for targeted drug delivery.
Industry: The compound is used in the production of functionalized polymers and materials.
Comparison with Similar Compounds
Ald-PEG5-Alkyne: Contains an alkyne group instead of an azide group.
Ald-PEG5-Amine: Contains an amine group instead of an azide group.
Ald-PEG5-Carboxyl: Contains a carboxyl group instead of an azide group
Uniqueness: Ald-CH2-PEG5-Azide is unique due to its combination of an aldehyde group and an azide group, which allows it to participate in a wide range of chemical reactions. The presence of the PEG spacer enhances its solubility and biocompatibility, making it highly versatile for various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIEPBAXZXQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259961 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-38-7 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)
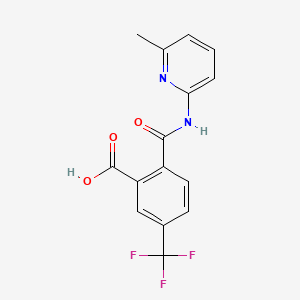
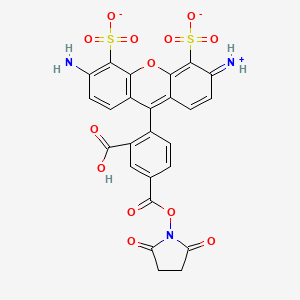
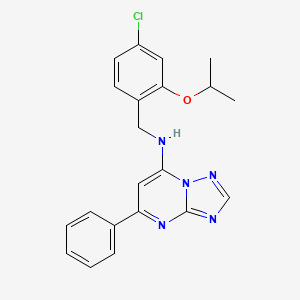
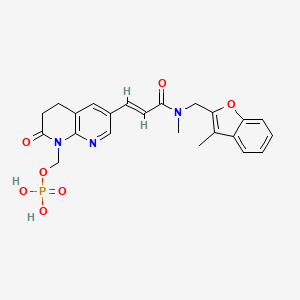
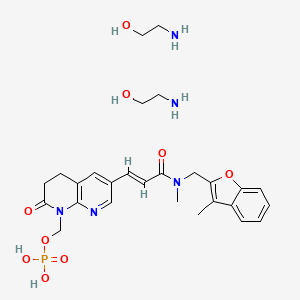
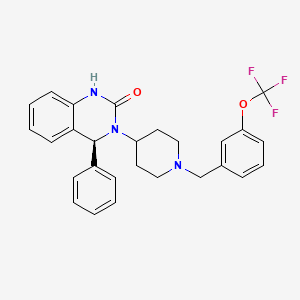
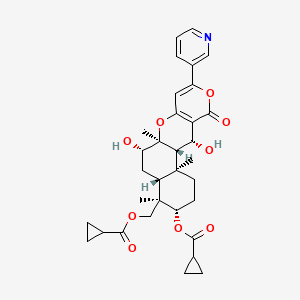
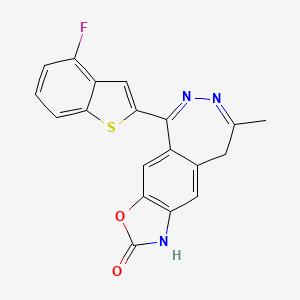
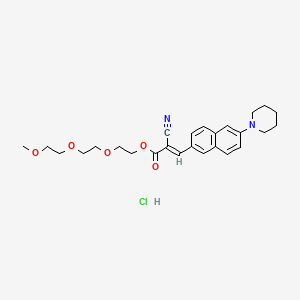
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

